N',3-dimethyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzenecarbohydrazide
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Overview
Description
N',3-dimethyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzenecarbohydrazide is a complex organic compound characterized by its unique molecular structure, which includes a phenyl group, a trifluoromethyl group, and a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N',3-dimethyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzenecarbohydrazide typically involves multiple steps, starting with the formation of the triazine ring. One common approach is the reaction of phenylhydrazine with trifluoromethyl ketone to form the corresponding hydrazone, followed by cyclization to yield the triazine core[_{{{CITATION{{{_1{N',3-dimethyl-N'-3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl ...
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid may be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives, such as amines or alcohols.
Substitution: Introduction of different functional groups, leading to a variety of substituted derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown potential as a bioactive compound with various biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific diseases or conditions.
Industry: Its unique properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N',3-dimethyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzenecarbohydrazide exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound's binding affinity and biological activity. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
N',3-dimethyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzohydrazide: A closely related compound with a similar structure but lacking the carbohydrazide group.
N',3-dimethyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzamide: Another structurally similar compound with an amide group instead of a carbohydrazide group.
Uniqueness: N',3-dimethyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzenecarbohydrazide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N',3-dimethyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N5O/c1-12-7-6-10-14(11-12)18(28)26-27(2)17-15(19(20,21)22)24-25-16(23-17)13-8-4-3-5-9-13/h3-11H,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYKVJPZWGUCFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NN(C)C2=C(N=NC(=N2)C3=CC=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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